Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate
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Overview
Description
Methyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoate is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities
Preparation Methods
The synthesis of methyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoate typically involves multiple steps. One common synthetic route includes the reaction of 9H-carbazole with epichlorohydrin to form 3-(9H-carbazol-9-yl)-2-hydroxypropyl chloride. This intermediate is then reacted with methyl 4-hydroxybenzoate under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbazole nitrogen atom.
Scientific Research Applications
Methyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of methyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoate can be compared with other carbazole derivatives, such as:
3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl: This compound is used in OLEDs and has a higher triplet energy due to its meta-linkage.
Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate: Known for its high regioselectivity and potential biological activities.
Carbazole-hydroxamate analogues: These compounds have shown potent HDAC inhibitory activity and are being explored for their antitumor properties.
Methyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoate stands out due to its unique combination of a carbazole moiety and a benzoate ester, which imparts specific chemical and physical properties that are valuable in various applications.
Properties
CAS No. |
6077-03-8 |
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Molecular Formula |
C23H21NO4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate |
InChI |
InChI=1S/C23H21NO4/c1-27-23(26)16-10-12-18(13-11-16)28-15-17(25)14-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2-13,17,25H,14-15H2,1H3 |
InChI Key |
MQWCPSBZNBTJNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Origin of Product |
United States |
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